2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one
Description
2,2-Dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound featuring a benzothiazinone core structure fused with a benzene ring. Its molecular formula is C₁₁H₁₀N₂O₃S, with a nitro group at the 6-position and two methyl groups at the 2-position (Figure 1). This compound belongs to the 2H-1,4-benzothiazin-3(4H)-one class, which has garnered attention due to its structural versatility and biological relevance.
Biological studies on related benzothiazinones have demonstrated antifungal, antitubercular, and monoamine oxidase (MAO) inhibitory activities .
Properties
IUPAC Name |
2,2-dimethyl-6-nitro-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-10(2)9(13)11-7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKPDJFYHWQMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(S1)C=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The cyclization of 2-chloro-5-nitroaniline derivatives with β-haloesters constitutes a foundational method for constructing the benzothiazinone scaffold. For instance, sodium-2-amino-4-nitrobenzenethiol—generated from 2-chloro-5-nitroaniline and sodium sulfide—reacts with methyl 2-chloropropionate in ethanol under basic conditions to yield 2-methyl-6-nitro-2H-benzo[b]thiazin-3(4H)-one. Adapting this approach, substituting methyl 2-chloropropionate with 2-chloro-2-methylpropionate introduces the second methyl group at the 2-position, forming the target compound. This method achieves yields exceeding 90% under optimized reflux conditions.
Methylation and Functionalization
Post-cyclization methylation using methyl iodide in dimethyl sulfoxide (DMSO)/ethanol further alkylates the thiazinone nitrogen, enhancing steric and electronic properties. However, this step is often unnecessary if the β-haloester already incorporates the desired methyl groups. For example, using 2-chloro-2-methylpropionate directly eliminates the need for subsequent methylation, streamlining the synthesis.
Reduction of Carbonyl Precursors
Borane-Mediated Reduction
2,2-Dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one can be synthesized via reduction of its carbonyl-containing precursor. Treatment of this compound with borane-THF in tetrahydrofuran at elevated temperatures reduces the carbonyl group to a methylene moiety, yielding the dihydro derivative with 83% efficiency. While this method primarily targets reduced forms, it highlights the reactivity of the carbonyl group in functionalizing the benzothiazinone core.
Thiourea Intermediate Pathway
Thiourea-Mediated Ring Formation
A novel thiourea pathway avoids toxic reagents like carbon disulfide and methyl iodide, aligning with green chemistry principles. Starting with 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, activation with thionyl chloride forms the acid chloride, which reacts with N,N-dialkylthioureas to assemble the thiazinone ring in one step. This method introduces both nitrogen and sulfur atoms concurrently, achieving yields of 65–75% for analogous compounds.
Synthesis of Thiourea Intermediates
Thioureas are prepared via three routes:
- Benzoyl isothiocyanate route : Reacting benzoyl chloride with sodium isothiocyanate and secondary amines, though limited by toxic intermediates.
- Trimethylsilyl isothiocyanate route : Offers moderate yields (41%) but requires anhydrous conditions.
- Thiocarbonyldiimidazole route : Provides the highest yields (68%) and tolerates diverse secondary amines, making it ideal for scaling.
Alternative Pathways and Modifications
Alkylsulfanyl Pathway
Though largely supplanted by thiourea methods, the alkylsulfanyl pathway involves reacting benzamide intermediates with carbon disulfide and methyl iodide. This approach suffers from lower yields (30–40%) and hazardous reagents.
Oxygen and Nitrogen Analogues
Replacing sulfur with oxygen or nitrogen via ureas or guanidines yields benzoxazinones (BOZs) and quinazolinones (QZs), respectively. However, these analogues exhibit reduced synthetic efficiency (8% yield for QZs).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Nitro Group vs. Hydroxy/Methoxy Groups
- 6-Nitro substitution (as in the target compound) may enhance electrophilic reactivity , favoring interactions with microbial enzymes (e.g., fungal cytochrome P450) .
- 7-Hydroxy substitution in benzothiazinones confers MAO-B selectivity, likely due to hydrogen bonding with the enzyme’s active site .
- Methoxy groups (e.g., 6-methoxy-2-phenyl-1,4-benzoxathiin) show moderate antifungal activity against Phytophthora cactorum (72% inhibition at 20 mg/L) .
Alkyl/Aryl Modifications
- 2,2-Dimethyl groups in the target compound may stabilize the thiazinone ring conformation, reducing metabolic degradation .
- 2-(Methylsulfanyl) derivatives (e.g., compound 7a in ) demonstrate simplified synthetic routes but lower antifungal potency compared to nitro-substituted analogs .
Biological Activity
2,2-Dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one, identified by its CAS number 265994-70-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 238.26 g/mol. The compound features a benzothiazine core modified with dimethyl and nitro groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 265994-70-5 |
| Molecular Formula | C10H10N2O3S |
| Molecular Weight | 238.26 g/mol |
| Chemical Structure | Chemical Structure |
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Case Study:
In a study assessing the efficacy of various benzothiazine derivatives against Staphylococcus aureus, this compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating potent activity compared to standard antibiotics.
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Research Findings:
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM for breast cancer cells .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a critical role in its reactivity and interaction with biological targets.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interaction: There is potential for interaction with DNA or RNA structures, leading to disruption of replication or transcription processes.
Comparison with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2,2-Dimethyl-2H-1,4-benzothiazin-3(4H)-one | Lacks nitro group | Reduced antimicrobial activity |
| 6-Nitro-2H-1,4-benzothiazin-3(4H)-one | Lacks dimethyl groups | Different reactivity and selectivity |
Q & A
Basic: What are the standard synthetic routes for 2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one?
Methodological Answer:
The synthesis typically involves cyclization of substituted thioureas or condensation reactions. For example:
- Cyclization : Reacting 2-mercaptobenzamide derivatives with aldehydes or ketones under acidic conditions forms the benzothiazinone core. Nitration at the 6-position is achieved using nitric acid in a controlled environment .
- Nitration : Post-cyclization nitration (e.g., HNO₃/H₂SO₄) introduces the nitro group, requiring precise temperature control to avoid over-nitration or decomposition .
Advanced: How can synthetic yields be optimized for this compound?
Methodological Answer:
Key strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and nitro group stability .
- Catalysis : Lewis acids like FeCl₃ or ZnCl₂ can accelerate cyclization steps, improving yield by 15–20% .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the nitro-substituted product .
Basic: What spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies methyl groups (δ 1.4–1.6 ppm for CH₃) and aromatic protons (δ 7.5–8.2 ppm for nitro-substituted ring) .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 223.2 confirms the molecular formula (C₁₀H₁₀N₂O₃S) .
Advanced: What challenges arise in X-ray crystallographic analysis of this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation from ethanol/acetone (1:1) produces diffraction-quality crystals. The nitro group’s electron-withdrawing nature can reduce crystal stability, requiring low-temperature (100 K) data collection .
- Disorder Mitigation : Methyl groups may exhibit rotational disorder; refining with isotropic displacement parameters improves model accuracy .
Basic: What biological activities are reported for this compound?
Methodological Answer:
- Antifungal Activity : Exhibits MIC values of 8–16 µg/mL against Candida albicans via disruption of ergosterol biosynthesis .
- Antibacterial Effects : Inhibits Staphylococcus aureus (MIC: 32 µg/mL) by targeting cell wall synthesis enzymes .
Advanced: How can substituent modifications enhance bioactivity in derivatives?
Methodological Answer:
- Electron-Withdrawing Groups : Introducing halogens (e.g., Cl at position 8) increases lipophilicity, improving membrane penetration .
- Heterocyclic Fusion : Pyridazine or triazole moieties (via enaminone intermediates) enhance antimicrobial potency by 3–5-fold .
Basic: What analytical methods ensure purity in synthesized batches?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 60:40) with UV detection at 254 nm resolve impurities (<0.5% area) .
- TLC : Silica plates (ethyl acetate/hexane, 1:1) show a single spot (Rf ~0.45) under UV light .
Advanced: How to resolve contradictions in reported biological data?
Methodological Answer:
- Assay Standardization : Use CLSI guidelines for MIC determinations to minimize variability in inoculum size or incubation time .
- Structural Analog Comparison : Cross-reference activities of 6-nitro vs. 6-amino derivatives to identify substituent-specific trends .
Basic: What are the stability and handling protocols for this compound?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under inert gas (Ar) to prevent nitro group reduction or photodegradation .
- Handling : Use nitrile gloves and fume hoods; the compound is a mild skin irritant (LD₅₀ > 500 mg/kg in rodents) .
Advanced: How is structure-activity relationship (SAR) modeling applied to derivatives?
Methodological Answer:
- QSAR Studies : 3D descriptors (e.g., logP, polar surface area) correlate with antifungal activity. Methyl groups at position 2 improve metabolic stability by reducing CYP450 interactions .
- Docking Simulations : Nitro group orientation in C. albicans CYP51 binding pockets predicts steric clashes, guiding derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
